

Spectroscopic and Synthesis Data for Boc-PEG5-Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Boc-PEG5-methyl ester*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Boc-PEG5-methyl ester**, a commonly used PEG-based linker in proteomics and drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). This document compiles available data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols for the characterization of similar compounds are also included to guide researchers in their own analytical workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data points for **Boc-PEG5-methyl ester**. It is important to note that specific values may vary slightly depending on the solvent used and the specific instrumentation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

^1H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.67	s	3H	O-CH ₃ (Methyl Ester)
~3.64	m	16H	O-CH ₂ -CH ₂ -O (PEG chain)
~3.54	t	2H	Boc-NH-CH ₂ -
~3.30	q	2H	-CH ₂ -COOCH ₃
~1.44	s	9H	C(CH ₃) ₃ (Boc group)

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)	Assignment
~172.1	C=O (Ester)
~156.0	C=O (Boc)
~79.0	C(CH ₃) ₃ (Boc)
~70.5	O-CH ₂ -CH ₂ -O (PEG chain)
~70.2	O-CH ₂ -CH ₂ -O (PEG chain)
~69.9	O-CH ₂ -CH ₂ -O (PEG chain)
~51.7	O-CH ₃ (Methyl Ester)
~40.3	Boc-NH-CH ₂ -
~36.5	-CH ₂ -COOCH ₃
~28.4	C(CH ₃) ₃ (Boc)

Note: NMR data is typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to the residual solvent peak.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3350	Broad	N-H Stretch (Amide)
~2920, ~2870	Strong	C-H Stretch (Aliphatic)
~1715	Strong	C=O Stretch (Ester & Carbonate)
~1520	Medium	N-H Bend (Amide II)
~1100	Strong	C-O Stretch (Ether, PEG backbone)

Table 3: Mass Spectrometry (MS) Data

Ion Type	Calculated m/z	Observed m/z
[M+H] ⁺	409.24	Typically within ± 0.01 Da
[M+Na] ⁺	431.22	Typically within ± 0.01 Da

Note: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Experimental Protocols

While a specific, detailed synthesis and characterization paper for **Boc-PEG5-methyl ester** was not identified in the public literature, the following general protocols for the synthesis and spectroscopic analysis of similar Boc-protected PEG compounds can be adapted.

Synthesis of Boc-Protected PEG Esters

A common method for the synthesis of Boc-protected PEG esters involves the reaction of a Boc-protected amino-PEG-alcohol with a suitable activated carboxylic acid or anhydride, followed by esterification. Alternatively, a commercially available Boc-protected PEG acid can be esterified.

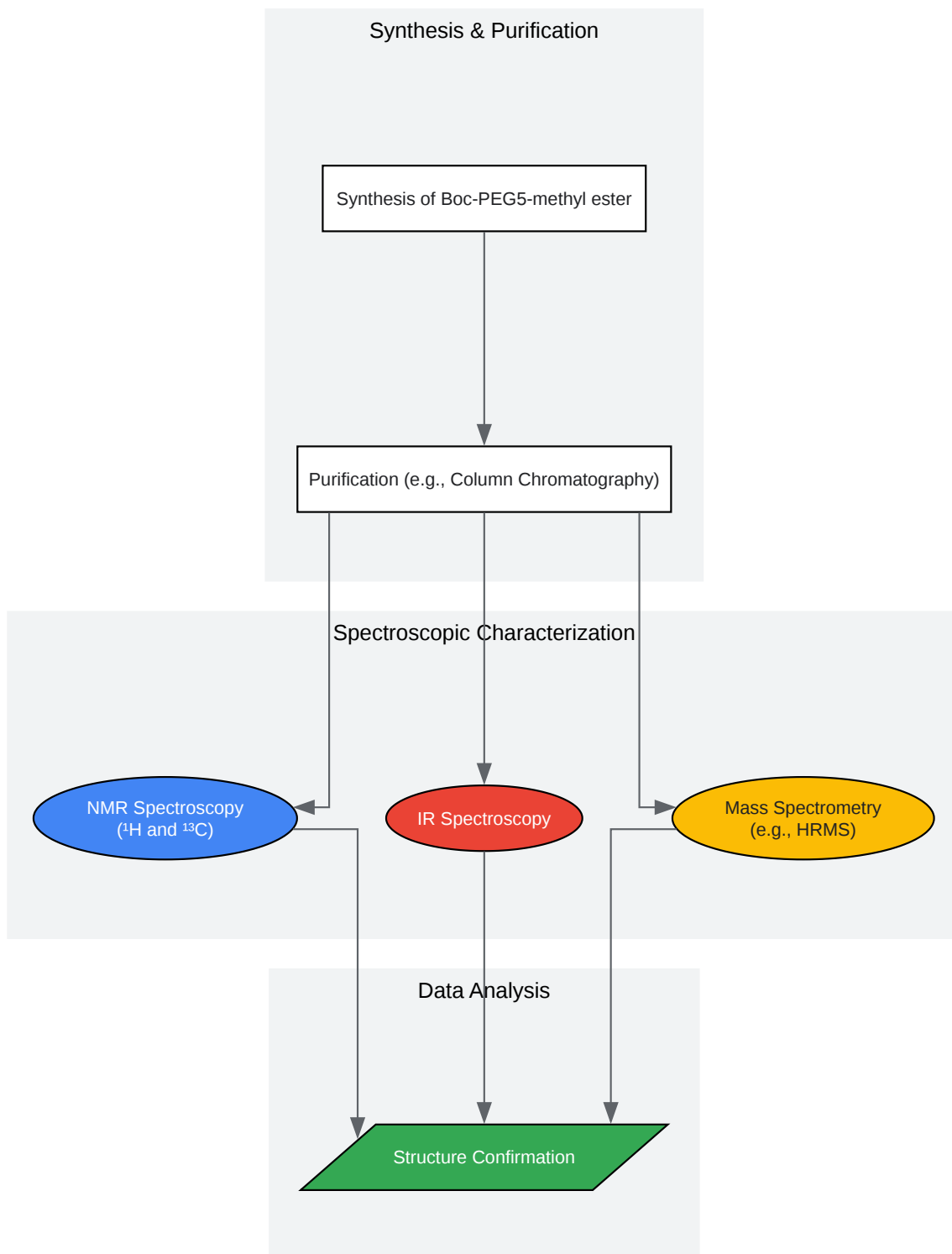
Example Esterification Protocol:

- Dissolve Boc-NH-PEG5-COOH (1 equivalent) in anhydrous dichloromethane (DCM).
- Add methanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Cool the reaction mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the urea byproduct.
- Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **Boc-PEG5-methyl ester**.

Spectroscopic Analysis Workflow

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Caption: Workflow for the synthesis and spectroscopic characterization of **Boc-PEG5-methyl ester**.

Conclusion

The data and protocols presented in this technical guide provide a foundational resource for researchers working with **Boc-PEG5-methyl ester**. The tabulated spectroscopic data offers a quick reference for compound identification and purity assessment, while the generalized experimental protocols serve as a starting point for in-house synthesis and analysis. The provided workflow diagram offers a clear visual representation of the logical steps involved in the characterization of such molecules, aiding in experimental planning and execution. It is always recommended to acquire and interpret your own analytical data for any synthesized or purchased batch of this compound to ensure its identity and purity for your specific application.

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